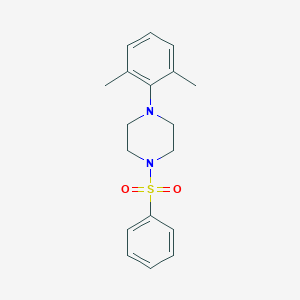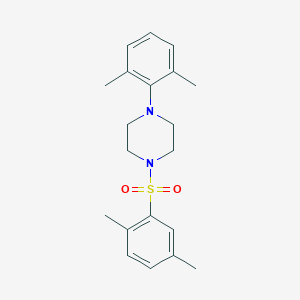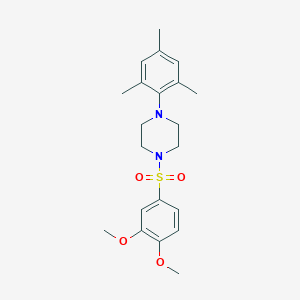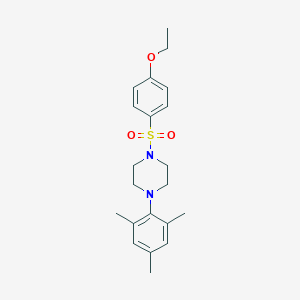
1-(6-甲氧基-4-甲基喹唑啉-2-基)胍
描述
“1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C11H13N5O . It has a molecular weight of 231.25g/mol .
Synthesis Analysis
The synthesis of “1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 100℃ .
Molecular Structure Analysis
The molecular structure of “1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” consists of 11 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” include a density of 1.4±0.1 g/cm3, a boiling point of 442.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.0±3.0 kJ/mol and a flash point of 221.5±26.5 °C .
科学研究应用
Anticancer Activity
Quinazoline derivatives have been found to exhibit anticancer properties. They are used in the synthesis of diverse molecules of physiological significance and pharmacological utilization . For instance, erlotinib and gefitinib, both quinazoline derivatives, are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazoline derivatives have shown promising antibacterial properties. The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazoline derivatives have been investigated as potential novel drug molecules .
Antifungal Activity
Quinazoline derivatives also display antifungal properties. This makes them a valuable resource in the development of new antifungal agents .
Anti-Inflammatory Activity
These compounds have been found to possess anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Quinazoline derivatives have been found to exhibit anticonvulsant activities. This suggests their potential use in the treatment of epilepsy and other seizure disorders .
Antimalarial Activity
Quinazoline derivatives have shown antimalarial properties. This makes them a potential resource in the fight against malaria .
Anti-Parkinsonism Activity
Quinazoline derivatives have been found to exhibit anti-Parkinsonism properties. This suggests their potential use in the treatment of Parkinson’s disease .
α-Glucosidase Inhibitory Activity
Some quinazoline derivatives have exhibited α-glucosidase inhibitory activity. This suggests their potential use in the treatment of diabetes .
安全和危害
“1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” is classified as a warning signal word. It may cause harm if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
属性
IUPAC Name |
2-(6-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-5-7(17-2)3-4-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRNJNPVSRLVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364521 | |
| Record name | GNF-PF-3361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine | |
CAS RN |
244052-68-4 | |
| Record name | GNF-PF-3361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346293.png)
![1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B346294.png)

![N-(4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346298.png)



![4-Chloro-5-methyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B346308.png)
![2-Bromo-5-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B346310.png)

![N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346313.png)